molecular formula C20H16ClN3O2S B12135909 (5Z)-5-(2-chlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-chlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12135909
M. Wt: 397.9 g/mol
InChI Key: TVZVHEBSFSKKNQ-ATVHPVEESA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused heterocyclic core with a benzylidene substituent at the 5-position and a 4-propoxyphenyl group at the 2-position. The Z-configuration of the benzylidene double bond is critical for its stereochemical stability and biological interactions. Synthesized via condensation reactions involving 5-arylidene-thiazolo[3,2-b][1,2,4]triazol-6-one intermediates , its structure is confirmed by NMR, LCMS, and elemental analysis. The 2-chlorobenzylidene moiety enhances electrophilicity, while the 4-propoxyphenyl group contributes to lipophilicity, influencing pharmacokinetic properties .

Properties

Molecular Formula

C20H16ClN3O2S

Molecular Weight

397.9 g/mol

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H16ClN3O2S/c1-2-11-26-15-9-7-13(8-10-15)18-22-20-24(23-18)19(25)17(27-20)12-14-5-3-4-6-16(14)21/h3-10,12H,2,11H2,1H3/b17-12-

InChI Key

TVZVHEBSFSKKNQ-ATVHPVEESA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-chlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Formation of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring.

    Benzylidene Formation: The final step involves the condensation of the triazole-thiazole intermediate with 2-chlorobenzaldehyde under basic conditions to form the benzylidene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, (5Z)-5-(2-chlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for further pharmacological studies.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its structural features suggest it could be a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-chlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, it can interact with cell membranes, disrupting their function and leading to cell death in microbial organisms.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the benzylidene ring (position 5) and the aryl group at position 2 (Table 1).

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent (Position 5) Substituent (Position 2) Yield (%) Melting Point (°C) LCMS [M+H]+ Biological Activity
(5Z)-5-(2-Chlorobenzylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (Target) 2-Chlorobenzylidene 4-Propoxyphenyl - - - Anticonvulsant (inferred)
(5Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) Furan-2-ylmethylene None 61 230–232 220 Not reported
(5Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2k) Thiophen-2-ylmethylene None 64 >250 236 Not reported
(5E)-5-(3-Bromobenzylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 3-Bromobenzylidene (E) 4-Propoxyphenyl - - 441 (M+H)+ Not reported
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) None 4-Propoxyphenyl - - - Anticonvulsant (MES and PTZ)

Key Observations :

  • Stereochemical Impact : The Z-configuration in the target compound contrasts with the E-isomer (e.g., ), which may alter biological activity due to spatial orientation differences.
  • Lipophilicity : The 4-propoxyphenyl group (present in both the target compound and 5b ) improves membrane permeability, correlating with anticonvulsant efficacy in vivo.
Spectral and Analytical Data
  • NMR Signatures : The target compound’s 1H-NMR would show aromatic protons from the 2-chlorobenzylidene (δ 7.3–7.8 ppm) and a triplet for the propoxy group (δ 1.0–1.5 ppm), akin to 2h and 5f .
  • LCMS : Expected molecular ion [M+H]+ at ~449–455, consistent with analogues like 2h (m/z 449) .

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